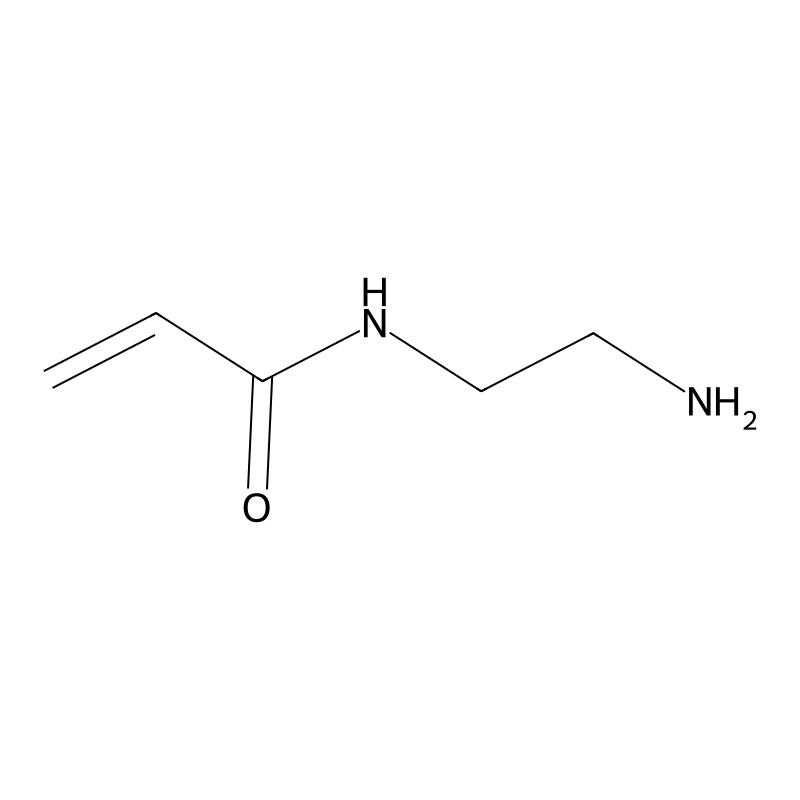

N-(2-Aminoethyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bioconjugation:

N-(2-Aminoethyl)acrylamide can be used as a linker molecule in bioconjugation reactions []. Bioconjugation refers to the creation of molecules by joining biological molecules (like proteins or antibodies) to non-biological molecules (like drugs or imaging agents). N-(2-Aminoethyl)acrylamide contains a reactiveacrylamide group that can bond to other molecules, and an amine group that can be used to attach to biological molecules [].

N-(2-Aminoethyl)acrylamide is a chemical compound with the molecular formula CHNO. It features an acrylamide group, which is known for its reactivity and ability to form polymers. This compound is characterized by the presence of an aminoethyl side chain, which enhances its solubility in water and contributes to its potential biological activity. N-(2-Aminoethyl)acrylamide can be utilized in various applications, particularly in polymer chemistry and biochemistry, due to its functional properties.

- Polymerization: The acrylamide moiety can participate in free radical polymerization, leading to the formation of polyacrylamide chains. This process is often initiated by heat or chemical initiators, resulting in cross-linked structures that are useful in various applications.

- Nucleophilic Addition: The amino group can act as a nucleophile, reacting with electrophiles such as isocyanates or aldehydes. This property allows for further functionalization of the compound.

- Covalent Bond Formation: N-(2-Aminoethyl)acrylamide can form covalent bonds with biological molecules, such as proteins and nucleic acids, which may lead to modifications that alter their function or stability .

Research indicates that N-(2-Aminoethyl)acrylamide exhibits cytotoxic effects due to its reactivity with biological nucleophiles. The compound can induce oxidative stress by forming adducts with glutathione and other cellular components, potentially leading to cell death . Its structure allows it to interact with various biomolecules, making it significant in studies related to drug delivery systems and biomaterials.

Several methods have been developed for synthesizing N-(2-Aminoethyl)acrylamide:

- Reaction of Acryloyl Chloride: One common method involves the reaction of acryloyl chloride with excess 1,2-diaminoethane. This procedure typically requires careful control of reaction conditions to optimize yield and purity .

- Amidation Reactions: Another approach utilizes amidation reactions between acrylamide derivatives and primary amines. This method has been shown to produce functionalized polymers with pendant amino groups through organocatalyzed processes .

- Polymer Functionalization: N-(2-Aminoethyl)acrylamide can also be synthesized by functionalizing existing polymers, such as polymethylacrylate, through amidation processes .

N-(2-Aminoethyl)acrylamide finds applications across various fields:

- Biomaterials: It is used in the development of hydrogels and other biomaterials due to its biocompatibility and ability to form stable networks.

- Drug Delivery: The compound's reactive nature allows it to be employed in drug delivery systems where it can conjugate with therapeutic agents.

- Microscopy: It has been utilized in microscopy techniques for measuring nanowire diameters due to its hydrophobic properties .

Studies on the interactions of N-(2-Aminoethyl)acrylamide with biological systems have revealed significant insights:

- Cytotoxicity Mechanisms: Research indicates that the compound's reactivity leads to cytotoxic effects primarily through oxidative stress pathways, impacting cellular redox balance and promoting cell death .

- Protein Modifications: Interaction studies have shown that N-(2-Aminoethyl)acrylamide can modify proteins by forming covalent bonds, which may alter their function or stability.

N-(2-Aminoethyl)acrylamide shares structural similarities with several other compounds within the acrylamide family. Here are some comparable compounds along with a brief comparison highlighting uniqueness:

The distinct aminoethyl side chain of N-(2-Aminoethyl)acrylamide enhances its solubility and biological interactions compared to similar compounds, making it particularly valuable in biomedical applications.

Molecular Architecture and Functional Groups

N-(2-Aminoethyl)acrylamide represents a bifunctional acrylamide derivative characterized by the presence of both vinyl and amine functionalities within its molecular framework [2]. The compound exhibits the molecular formula C₅H₁₀N₂O and possesses a molecular weight of 114.15 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(2-aminoethyl)prop-2-enamide [2].

The molecular architecture consists of three primary structural components: an acrylamide moiety, an ethylene linker, and a terminal primary amine group [2]. The acrylamide portion contains a vinyl group (C=C) conjugated to a carbonyl carbon, which is characteristic of α,β-unsaturated amides [2]. This vinyl functionality provides the molecule with potential for polymerization reactions and cross-linking applications .

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C=CC(=O)NCCN [2]. The compound contains eight heavy atoms with a topological polar surface area of 55.1 square angstroms [2]. The molecular structure exhibits three rotatable bonds, contributing to its conformational flexibility [2].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Heavy Atom Count | 8 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Formal Charge | 0 | [2] |

The functional group analysis reveals the presence of a primary amide (CONH) linked to an ethylene bridge that terminates in a primary amine (NH₂) [2]. This dual functionality makes N-(2-Aminoethyl)acrylamide particularly valuable as a crosslinking agent and chemical intermediate [7]. The compound follows the nitrogen rule in mass spectrometry, exhibiting an odd molecular weight due to the presence of two nitrogen atoms [8].

Physicochemical Characteristics (Molecular Weight, Solubility, etc.)

The physicochemical properties of N-(2-Aminoethyl)acrylamide reflect its polar, bifunctional nature [4]. The compound exhibits a molecular weight of 114.148 grams per mole with an exact mass of 114.079313 daltons [3] [4]. The monoisotopic mass has been precisely determined as 114.079312947 daltons [2].

The density of N-(2-Aminoethyl)acrylamide has been reported as 0.985 grams per cubic centimeter [4]. The compound demonstrates significant thermal stability with a boiling point of 297.5 degrees Celsius at 760 millimeters of mercury [4]. The flash point occurs at 133.7 degrees Celsius, indicating moderate volatility characteristics [4].

Solubility properties show that N-(2-Aminoethyl)acrylamide is highly soluble in both water and organic solvents [7]. This amphiphilic behavior results from the polar amide and amine functionalities combined with the relatively short hydrocarbon chain [7]. The calculated logarithmic partition coefficient (LogP) value of -0.8 indicates hydrophilic character [2]. The compound exhibits a vapor pressure of 0.00134 millimeters of mercury at 25 degrees Celsius [4].

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 114.148 | g/mol | [3] |

| Density | 0.985 | g/cm³ | [4] |

| Boiling Point | 297.5 | °C at 760 mmHg | [4] |

| Flash Point | 133.7 | °C | [4] |

| Refractive Index | 1.466 | n₂₀/D | [4] |

| Vapor Pressure | 0.00134 | mmHg at 25°C | [4] |

| XLogP3-AA | -0.8 | dimensionless | [2] |

The refractive index has been measured as 1.466, providing additional characterization data for identification purposes [4]. The polar surface area calculation yields 58.61 square angstroms, consistent with the presence of hydrogen bonding capabilities [4]. These physicochemical characteristics make N-(2-Aminoethyl)acrylamide suitable for various applications in polymer chemistry and materials science [7].

Spectroscopic and Analytical Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of N-(2-Aminoethyl)acrylamide provides definitive structural confirmation through multiple analytical techniques [8]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the proposed molecular structure [26] [27].

In proton nuclear magnetic resonance spectroscopy, the vinyl protons of the acrylamide moiety typically appear in the region of 5.5 to 6.5 parts per million [22] [29]. The vinyl carbon-hydrogen stretching occurs between 3100 and 3000 wavenumbers in the infrared spectrum [22]. The methylene protons adjacent to the amide nitrogen exhibit chemical shifts around 3.4 to 3.6 parts per million, while the terminal amine methylene protons appear slightly upfield at approximately 2.8 to 3.2 parts per million [26] [27].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon resonating in the typical amide region between 170 and 175 parts per million [30]. The vinyl carbons appear at approximately 130 parts per million for the beta carbon and 125 parts per million for the terminal vinyl carbon [30]. The aliphatic methylene carbons resonate between 35 and 45 parts per million [26] [30].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide Carbonyl (¹³C) | 170-175 | Singlet |

| Vinyl CH₂ (¹H) | 5.5-6.5 | Multiplet |

| Vinyl C=C (¹³C) | 125-130 | Singlet |

| Amide CH₂ (¹H) | 3.4-3.6 | Triplet |

| Amine CH₂ (¹H) | 2.8-3.2 | Triplet |

| Methylene Carbons (¹³C) | 35-45 | Singlet |

Infrared spectroscopy reveals several characteristic absorption bands that serve as diagnostic fingerprints [20] [24]. The primary amine group exhibits two nitrogen-hydrogen stretching bands between 3300 and 3500 wavenumbers, representing symmetric and asymmetric stretching modes [21] [25]. The amide carbonyl stretch appears as a strong absorption between 1670 and 1640 wavenumbers [20] [24]. The vinyl carbon-carbon double bond produces a characteristic peak around 1630 wavenumbers [22] [24].

The nitrogen-hydrogen bending vibrations of the primary amine occur in the range of 1590 to 1650 wavenumbers [25]. Additional diagnostic bands include the vinyl carbon-hydrogen out-of-plane bending vibrations (wagging) appearing between 990 and 910 wavenumbers [22]. The carbon-nitrogen stretching vibrations are observed between 1250 and 1000 wavenumbers [20] [24].

| Infrared Absorption Band | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Primary Amine N-H Stretch | 3300-3500 | ν(NH₂) | Strong |

| Amide Carbonyl Stretch | 1670-1640 | ν(C=O) | Strong |

| Vinyl C=C Stretch | 1630 | ν(C=C) | Medium |

| Amine N-H Bend | 1590-1650 | δ(NH₂) | Medium |

| Vinyl C-H Wag | 990, 910 | γ(=CH₂) | Strong |

| Carbon-Nitrogen Stretch | 1250-1000 | ν(C-N) | Medium |

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 114, corresponding to the molecular weight [8] [32]. The fragmentation pattern exhibits characteristic losses typical of amide compounds [34]. The base peak often appears at mass-to-charge ratio 44, representing the primary amide fragment (CONH₂) resulting from alpha-cleavage of the carbon-carbon bond adjacent to the carbonyl [34]. Additional significant fragments include peaks at mass-to-charge ratios 71 (loss of ethylamine, M-43) and 97 (loss of ammonia, M-17) [32] [34].

Acryloyl Chloride-Ethylenediamine Reaction

The most widely established synthetic pathway for N-(2-Aminoethyl)acrylamide preparation involves the direct reaction between acryloyl chloride and ethylenediamine. This nucleophilic acyl substitution reaction proceeds through a well-characterized mechanism that has been extensively documented in the literature [1] [2] [3].

The fundamental reaction mechanism involves the nucleophilic attack of the primary amine group of ethylenediamine on the electrophilic carbonyl carbon of acryloyl chloride, resulting in the formation of an intermediate tetrahedral complex. Subsequent elimination of hydrogen chloride yields the desired N-(2-Aminoethyl)acrylamide product. The reaction typically requires careful temperature control and the presence of a base to neutralize the hydrogen chloride byproduct [1] [2].

Reaction Conditions and Parameters

The optimal reaction conditions for this synthetic route have been systematically investigated across multiple research studies. The reaction is typically initiated at temperatures between 0°C and 5°C to minimize side reactions and polymerization processes [2] [3]. The use of dry organic solvents such as tetrahydrofuran, dichloromethane, or chloroform is essential to prevent hydrolysis of the acyl chloride reagent [2] [3] [4].

Triethylamine or diisopropylethylamine serve as effective bases for neutralizing the hydrogen chloride formed during the reaction [1] [2] [3]. The stoichiometric ratio of base to acryloyl chloride typically ranges from 1.2 to 1.5 equivalents to ensure complete neutralization while avoiding excessive basicity that could promote side reactions [3] [4].

The reaction time varies considerably depending on the specific conditions employed, with most procedures requiring between 2 and 6 hours for completion [2] [3]. Some protocols employ overnight stirring to maximize conversion, particularly when operating at lower temperatures [2].

Yield and Product Quality

The yields obtained through this synthetic route demonstrate significant variation depending on the specific reaction conditions and purification methods employed. Reported yields range from 51% to 95%, with higher yields generally achieved through optimized reaction conditions and efficient purification protocols [3] [4] [5].

Product purity is typically excellent following appropriate purification procedures, with most studies reporting purities between 95% and 99% [2] [3]. The molecular weight of the hydrochloride salt form is 150.61 g/mol, while the free base has a molecular weight of 122.17 g/mol [6] [7] [8].

Mechanistic Considerations

The reaction mechanism proceeds through a classic nucleophilic acyl substitution pathway. The primary amine group of ethylenediamine functions as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride [1] [4]. The reaction rate is influenced by several factors, including temperature, solvent polarity, and the presence of base.

Temperature effects are particularly significant, with higher temperatures accelerating the reaction rate but also increasing the likelihood of side reactions, including polymerization of the acrylamide product [9] [10]. The choice of solvent affects both the reaction rate and selectivity, with aprotic solvents generally providing superior results compared to protic systems [3] [4].

Alternative Synthetic Approaches

While the acryloyl chloride-ethylenediamine reaction represents the most common synthetic route, several alternative approaches have been developed for specific applications or to overcome limitations of the traditional method.

Protected Amine Strategies

Some synthetic protocols employ N-Boc-protected ethylenediamine to prevent side reactions and improve selectivity [2] [11]. This approach involves the initial reaction of N-Boc-ethylenediamine with acryloyl chloride, followed by deprotection under acidic conditions to yield the final product. The protection-deprotection strategy can provide higher selectivity but requires additional synthetic steps [2] [11].

Direct Amidation Approaches

Alternative amidation strategies have been explored, including the use of Lewis acid catalysts to promote the reaction between acrylamide and alkyl halides [5]. These methods can provide complementary synthetic routes but typically require more specialized reaction conditions and may not be suitable for large-scale applications [5].

Advanced Polymerization Techniques

Reversible Addition-Fragmentation Chain Transfer Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a powerful technique for the controlled polymerization of N-(2-Aminoethyl)acrylamide and related acrylamide derivatives. This controlled radical polymerization method enables precise control over molecular weight, molecular weight distribution, and polymer architecture [12] [13] [14] [15].

RAFT Polymerization Mechanisms and Control

RAFT polymerization operates through a degenerative chain transfer mechanism involving the reversible addition and fragmentation of growing polymer chains with thiocarbonylthio compounds serving as chain transfer agents [12] [13]. The technique provides excellent control over polymerization kinetics and enables the synthesis of polymers with narrow molecular weight distributions [12] [13] [15].

The selection of appropriate chain transfer agents is critical for successful RAFT polymerization of acrylamide monomers. Trithiocarbonate-based agents, such as dodecyl trithiodimethyl propionic acid, have demonstrated particular effectiveness for acrylamide polymerization [13] [15]. These agents provide optimal balance between transfer efficiency and stability under polymerization conditions [13].

Reaction Conditions and Optimization

RAFT polymerization of N-(2-Aminoethyl)acrylamide derivatives has been successfully conducted in various solvent systems, including dimethyl sulfoxide, water, and organic solvents [12] [13] [14]. The choice of solvent significantly affects the polymerization kinetics and final polymer properties [13] [14].

Temperature control is crucial for RAFT polymerization, with optimal temperatures typically ranging from 60°C to 80°C [12] [13] [15]. Higher temperatures can accelerate the polymerization rate but may lead to increased termination reactions and broader molecular weight distributions [13] [15].

The concentration of initiator and chain transfer agent must be carefully balanced to achieve optimal polymerization control. Higher initiator concentrations increase the polymerization rate but may compromise the living characteristics of the process [13] [14] [15].

Kinetic Analysis and Performance Metrics

Detailed kinetic studies of RAFT polymerization have revealed several important characteristics of the process. The polymerization typically exhibits first-order kinetics with respect to monomer concentration, consistent with the controlled nature of the process [12] [13] [14].

Molecular weight control is excellent, with experimental molecular weights closely matching theoretical predictions based on monomer conversion and chain transfer agent concentration [13] [15]. Molecular weight distributions are typically narrow, with dispersity values below 1.3 achieved under optimal conditions [12] [13] [15].

Conversion rates vary depending on the specific conditions employed, with values ranging from 28% to 90% depending on the solvent system and temperature [12] [13] [14]. The fastest conversions are typically achieved in organic solvents such as dimethyl sulfoxide at elevated temperatures [13] [15].

Atom Transfer Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) represents another highly effective controlled polymerization technique for acrylamide derivatives. This method employs transition metal complexes to mediate the polymerization process through reversible atom transfer reactions [16] [17] [18] [19].

ATRP Mechanism and Components

ATRP operates through a metal-mediated atom transfer process involving the reversible transfer of halogen atoms between dormant polymer chains and active radicals [16] [18] [19]. The technique typically employs copper-based catalysts, although other transition metals including iron, ruthenium, and nickel have also been successfully utilized [16] [18] [20].

The polymerization system consists of several key components: an alkyl halide initiator, a transition metal catalyst, and appropriate ligands to solubilize and activate the metal center [16] [18] [19]. The choice of ligand is particularly important for achieving optimal polymerization control and catalyst efficiency [16] [19].

Reaction Optimization and Control Parameters

ATRP of acrylamide derivatives can be conducted in various media, including organic solvents, aqueous solutions, and alcohol-water mixtures [16] [17] [18]. The choice of medium affects both the polymerization kinetics and the final polymer properties [17] [18].

Temperature control is essential for ATRP, with optimal temperatures typically ranging from 50°C to 90°C depending on the specific catalyst system employed [16] [17] [18]. The temperature affects the equilibrium between active and dormant species, which is crucial for maintaining polymerization control [16] [18].

The ratio of initiator to catalyst must be carefully optimized to achieve the desired level of polymerization control while maintaining reasonable reaction rates [16] [18] [19]. Higher catalyst concentrations generally provide better control but may introduce unwanted side reactions [18] [19].

Performance Characteristics and Advantages

ATRP offers several advantages for the polymerization of N-(2-Aminoethyl)acrylamide derivatives. The technique provides excellent molecular weight control, with the ability to achieve predetermined molecular weights based on the initiator-to-monomer ratio [16] [18] [20].

The molecular weight distributions achieved through ATRP are typically very narrow, with dispersity values often below 1.2 [16] [18]. This level of control exceeds that achievable through conventional free radical polymerization and rivals other controlled polymerization techniques [18] [20].

The living characteristics of ATRP enable the synthesis of complex polymer architectures, including block copolymers, star polymers, and gradient copolymers [16] [18]. This versatility makes ATRP particularly attractive for applications requiring precise control over polymer structure and properties [17] [18].

Dispersion Polymerization Techniques

Dispersion polymerization represents a unique approach for the synthesis of polymeric materials based on N-(2-Aminoethyl)acrylamide. This technique enables the preparation of polymer particles through polymerization in dispersed media, offering advantages in terms of processing efficiency and product morphology [21] [22] [23] [24].

Polymerization-Induced Self-Assembly

A particularly important development in dispersion polymerization is the concept of Polymerization-Induced Self-Assembly (PISA), which enables the direct synthesis of nanostructured materials during the polymerization process [21] [24]. This approach combines the advantages of controlled radical polymerization with the ability to generate complex morphologies in a single step [24].

PISA processes typically involve the polymerization of a second monomer block that is insoluble in the polymerization medium, leading to self-assembly into various morphologies including spheres, cylinders, and vesicles [21] [24]. The morphology can be controlled through the relative block lengths and polymerization conditions [24].

Reaction Media and Stabilization

Dispersion polymerization can be conducted in various media, including water, alcohols, and mixed solvent systems [23] [24] [25]. The choice of medium affects both the polymerization kinetics and the final particle properties [23] [24].

Stabilization of the dispersion is typically achieved through the use of polymeric stabilizers that are soluble in the continuous phase but adsorb onto the growing polymer particles [23] [24]. The choice of stabilizer is crucial for achieving stable dispersions and controlling particle size and morphology [23] [24].

Applications and Advantages

Dispersion polymerization offers several unique advantages for the synthesis of functional materials. The technique enables the production of spherical polymer particles with narrow size distributions in a single synthetic step [23] [24] [26]. This efficiency makes the technique particularly attractive for large-scale applications [24].

The ability to incorporate functional groups during the polymerization process enables the preparation of materials with tailored properties for specific applications [23] [24]. This versatility has made dispersion polymerization an important technique for the preparation of materials for biomedical applications, coatings, and advanced materials [24].

Industrial-Scale Production and Purification Protocols

Industrial Process Design Considerations

The industrial-scale production of N-(2-Aminoethyl)acrylamide requires careful consideration of multiple factors including reaction engineering, process safety, environmental impact, and economic optimization. The scale-up from laboratory to industrial production presents unique challenges that must be addressed through appropriate process design and engineering solutions [27] [28] [29].

Reactor Design and Configuration

Industrial production typically employs continuous stirred tank reactors (CSTR) or batch reactors depending on the specific production requirements and economic considerations [27] [30]. The choice of reactor configuration affects heat and mass transfer characteristics, residence time distribution, and overall process efficiency [27].

Heat transfer optimization is particularly critical for industrial-scale synthesis due to the exothermic nature of the acryloyl chloride-ethylenediamine reaction [10]. Adequate cooling capacity must be provided to maintain temperature control and prevent thermal runaway reactions [9] [10]. Temperature control precision of ±2°C is typically required to ensure consistent product quality [31].

Mass transfer considerations become increasingly important at larger scales due to the potential for concentration gradients and mixing limitations [27]. Proper agitation design is essential to ensure uniform mixing and prevent localized hot spots that could lead to side reactions or product degradation [27].

Scale and Production Capacity

Industrial production scales typically range from 100 to 1000 liter batches, with the specific scale determined by market demand and economic optimization [27] [28]. Larger batch sizes generally provide better economies of scale but may present increased challenges in terms of process control and product consistency [27].

The residence time for industrial processes typically ranges from 2 to 8 hours, depending on the specific reaction conditions and desired conversion levels [27] [31]. Longer residence times may improve conversion but can also increase the potential for side reactions and product degradation [27].

Purification and Quality Control Protocols

The purification of N-(2-Aminoethyl)acrylamide presents unique challenges due to the compound's reactivity and the presence of various impurities that can affect product quality and performance. Industrial purification protocols must balance efficiency, cost-effectiveness, and product quality requirements [29].

Crystallization-Based Purification

Crystallization from ethanol represents one of the most widely employed purification methods for N-(2-Aminoethyl)acrylamide. This approach offers excellent scalability and cost-effectiveness while providing good product purity. The crystallization process typically achieves purities between 95% and 98% with yield recoveries of 80% to 90%.

The crystallization conditions must be carefully optimized to achieve optimal crystal size distribution and purity. Temperature control during cooling is critical to prevent the formation of unwanted polymorphs or the incorporation of impurities into the crystal lattice.

Recrystallization from water provides an alternative approach that can achieve purities between 92% and 96% with yield recoveries of 85% to 92%. This method may be preferred for applications where residual organic solvents must be minimized.

Membrane-Based Separation Technologies

Membrane dialysis has emerged as an effective purification method, particularly for removing unreacted monomers and low molecular weight impurities. This technique can achieve purities between 94% and 97% with yield recoveries of 88% to 95%.

The membrane dialysis process is particularly effective for removing unreacted acrylamide monomers, which can be problematic due to their toxicity. The process typically requires 12 to 24 hours but provides excellent removal of low molecular weight impurities.

Different membrane molecular weight cutoffs can be employed depending on the specific purification requirements. Larger pore sizes generally provide faster processing but may be less selective, while smaller pores provide better selectivity at the cost of increased processing time.

Advanced Purification Technologies

Column chromatography can provide the highest product purities, typically achieving 98% to 99.5% purity, but with lower yield recoveries of 70% to 85%. This method is generally not economically viable for large-scale industrial production but may be employed for specialty applications requiring ultra-high purity.

Liquid-liquid extraction offers a rapid purification method with processing times of 2 to 4 hours. While the purities achieved (85% to 92%) are generally lower than other methods, the technique offers good scalability and cost-effectiveness.

Activated carbon treatment can be employed as a supplementary purification step to remove colored impurities and trace contaminants. This treatment typically achieves purities of 93% to 96% with yield recoveries of 85% to 90%.

Quality Control and Analytical Methods

Industrial production of N-(2-Aminoethyl)acrylamide requires comprehensive quality control protocols to ensure batch-to-batch consistency and meet product specifications [27] [29]. Multiple analytical techniques are typically employed to characterize the product and monitor process performance [27].

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as the primary analytical method for determining product purity and quantifying impurities [27]. The technique provides excellent sensitivity and selectivity for detecting trace impurities that may affect product performance.

Gas chromatography-mass spectrometry (GC-MS) is employed for the identification and quantification of volatile impurities and degradation products [27]. This technique is particularly important for monitoring potential safety-related impurities [27].

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and can detect subtle changes in product composition [2] [11]. Both proton and carbon-13 NMR are typically employed to ensure complete characterization [2] [11].

Infrared spectroscopy offers a rapid method for quality control screening and can detect functional group changes that might indicate product degradation or contamination [4]. The technique is particularly useful for monitoring the integrity of the acrylamide double bond [4].

Physical Property Testing

Melting point determination provides a simple but effective quality control measure for assessing product purity [9]. Pure N-(2-Aminoethyl)acrylamide typically exhibits a sharp melting point, with broadening indicating the presence of impurities [9].

Moisture content analysis is critical due to the hygroscopic nature of the compound and the potential for hydrolysis reactions [27] [29]. Karl Fischer titration is typically employed for accurate moisture determination [27].

Process Optimization and Economic Considerations

The industrial production of N-(2-Aminoethyl)acrylamide must balance multiple objectives including maximizing yield and purity while minimizing production costs and environmental impact [27] [28]. Process optimization involves the systematic evaluation of reaction conditions, purification methods, and operational parameters to achieve optimal performance [27].

Economic Analysis and Cost Optimization

The economics of industrial production are significantly influenced by raw material costs, energy consumption, waste disposal costs, and capital equipment requirements [27] [28]. Optimization studies typically focus on identifying conditions that maximize overall profitability while meeting quality specifications [27].

Energy consumption for heating, cooling, and separation operations represents a significant component of production costs [27] [28]. Process integration and heat recovery systems can substantially reduce energy requirements and improve process economics [27].

Waste minimization and solvent recovery systems can significantly impact the overall process economics while reducing environmental impact [27]. The implementation of such systems requires careful economic analysis to ensure cost-effectiveness [27].

Process Monitoring and Control

Real-time process monitoring enables the implementation of feedback control systems that can optimize reaction conditions and product quality [27] [31]. Temperature, pH, and concentration monitoring are typically employed to ensure optimal process performance [31].

Statistical process control methods are essential for maintaining batch-to-batch consistency and identifying trends that might indicate process drift or equipment degradation [27]. These methods enable proactive process adjustments to maintain product quality [27].

Advanced process control strategies, including model predictive control, may be employed for complex processes where multiple variables must be simultaneously optimized [27]. These approaches can significantly improve process performance and reduce variability [27].